![molecular formula C14H19ClO B2665196 2-Chloro-1-(2,4-diisopropylphenyl)ethanone CAS No. 164165-76-8](/img/structure/B2665196.png)
2-Chloro-1-(2,4-diisopropylphenyl)ethanone
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Description
2-Chloro-1-(2,4-diisopropylphenyl)ethanone is a chemical compound with the molecular formula C14H19ClO and a molecular weight of 238.75 . It is used in biochemical research .
Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .Scientific Research Applications
Biotransformation and Synthesis of Chiral Intermediates
A novel bacterial strain, ZJPH1806, capable of biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone, has been isolated, leading to the highly stereoselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole. This process demonstrates a high yield and enantiomeric excess, providing a valuable method for drug synthesis (Miao et al., 2019).
Heterocyclization to Isoflavones
The condensation of 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one has shown the heterocyclization of 1-(2,4-dihydroxyphenyl)ethanone derivatives to isoflavones. This process yields various N,O- and N,N-heterocycles, indicating its potential for synthesizing complex organic molecules (Moskvina et al., 2015).
Enzymatic Process for Chiral Alcohol
An enzymatic process has been developed for transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor synthesis. This process highlights the efficiency of ketoreductase KR-01, offering a green and high-yield pathway for industrial applications (Guo et al., 2017).
Crystal Structure Analysis
The crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime has been determined, offering insights into the molecular conformation and potential for designing related compounds with specific properties (Zheng et al., 2014).
Microbial Dehalorespiration
Desulfitobacterium dichloroeliminans strain DCA1, an anaerobic dehalorespiring bacterium, demonstrates the ability to convert vicinal dichlorinated alkanes into completely dechlorinated products. This unique biochemistry presents opportunities for bioremediation and fine-chemical synthesis (De Wildeman et al., 2003).
Polymer Microstructure
The synthesis of {1-{6-((2,6-diisopropylphenyl)-ethaneimidoyl)-2-pyridinyl}-1-ethanone}iron(II) dichloride and its use as a catalyst for polyethylene production highlights the influence of ligand on polymer microstructure. This research offers insights into the design of catalysts for specific polymer properties (Fernandes et al., 2002).
properties
IUPAC Name |
2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJCOGQLLACMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)CCl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,4-diisopropylphenyl)ethanone |
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